molecular formula C14H17N3O2S B1299505 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-60-2

1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

Cat. No. B1299505
CAS RN: 842971-60-2
M. Wt: 291.37 g/mol
InChI Key: YSVHBIQVEFNKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides. Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . Unfortunately, specific molecular structure analysis for “1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” is not available.


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidines, including thieno[2,3-d]pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidines have been evaluated for their anticancer activity . Some compounds, such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have shown cytotoxic activity on almost all cancer cell lines . This suggests that the compound could potentially have similar anticancer properties.

2. Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are synthesized from available starting materials according to convenient synthetic procedures . These compounds are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .

Cytotoxicity Testing

Thieno[2,3-d]pyrimidines have been tested against various cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . This indicates that the compound could be used in cytotoxicity testing.

4. Probing the Mycobacterial Oxidative Phosphorylation Pathway Thieno[3,2-d]pyrimidin-4-amines can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This suggests that the compound could potentially be used in similar research applications.

Inhibitory Effect Against Organisms

Some synthesized derivatives of thieno[2,3-d]pyrimidines have shown greater inhibitory effect against organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that the compound

properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHBIQVEFNKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.